molecular formula C10H14N2O B1330284 n-(3-Aminopropyl)benzamide CAS No. 6108-74-3

n-(3-Aminopropyl)benzamide

Cat. No.: B1330284
CAS No.: 6108-74-3
M. Wt: 178.23 g/mol
InChI Key: AOGPUGLWMPUQQZ-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)benzamide: is an organic compound with the molecular formula C10H14N2O. It is a white crystalline solid with a characteristic odor. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Aminopropyl)benzamide can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with 1,3-diaminopropane in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). This reaction typically proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminopropyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides and other derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions include various amides, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Aminopropyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Medicine: this compound is investigated for its potential therapeutic effects, including its role as an anti-inflammatory and antimicrobial agent.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical processes. For example, it can inhibit serine proteases, which play a crucial role in inflammation and immune response . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

    N-(3-Aminopropyl)benzamide hydrochloride: This compound is a hydrochloride salt form of this compound and has similar properties and applications.

    2,3-Dimethoxybenzamide: This compound has similar structural features and is used in similar applications, including antioxidant and antibacterial activities.

    3-Acetoxy-2-methylbenzamide: Another structurally related compound with applications in medicinal chemistry and industrial processes.

Uniqueness: this compound is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

N-(3-aminopropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGPUGLWMPUQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286069
Record name n-(3-aminopropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6108-74-3
Record name NSC43691
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(3-aminopropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzamide (25 g, 0.20 mol) and 1,3-diaminopropane (45.9 g, 0.60 mol) were combined in a Parr vessel and heated to 150° C. for 15 hours. The vessel was cooled and the reaction mixture was concentrated under vacuum to remove excess diamine. The residue was dissolved in water (500 mL) and concentrated hydrochloric acid was added to adjust the pH to <1. The resulting precipitate (starting benzamide and diacylated product) was removed by filtration. The filtrate was washed with dichloromethane. The aqueous layer was made strongly basic by the addition of 50% sodium hydroxide and then it was extracted with dichloromethane (4×300 mL). The extracts were combined, washed with brine (300 mL), dried over sodium sulfate and then concentrated under vacuum to provide 11.9 g of N-(3-aminopropyl)benzamide as an oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
45.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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